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Compound of Interest

Compound Name:
4-(4-methoxyphenyl)-N,N-

dimethylaniline

Cat. No.: B180176 Get Quote

A Comparative Analysis of the Biological Activities of 4-(4-Methoxyphenyl)-N,N-
dimethylaniline Analogs

This guide provides a comparative overview of the biological activities of various analogs of 4-
(4-methoxyphenyl)-N,N-dimethylaniline. The information is targeted towards researchers,

scientists, and professionals in the field of drug development, offering a concise summary of

quantitative data, experimental protocols, and visual representations of relevant biological

pathways and workflows.

Introduction
4-(4-methoxyphenyl)-N,N-dimethylaniline and its derivatives have garnered significant

interest in medicinal chemistry due to their diverse biological activities. These compounds have

been investigated for their potential as anticancer, antimicrobial, and antitubulin agents.

Understanding the structure-activity relationships (SAR) within this class of molecules is crucial

for the rational design of more potent and selective therapeutic agents. This guide synthesizes

findings from various studies to facilitate a direct comparison of the biological performance of

these analogs.

Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative biological activity data for a selection of 4-(4-
methoxyphenyl)-N,N-dimethylaniline analogs and related structures from published
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research. This allows for a clear comparison of their potency across different biological assays.
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Compound/An
alog

Target/Assay Activity Metric Value Reference

(R,S)-N-(4-

methoxyphenyl)-

N,2,6-trimethyl-

6,7-dihydro-5H-

cyclopenta[d]pyri

midin-4-aminium

chloride

(Racemic)

Cancer Cell

Growth Inhibition
GI50 Nanomolar range [1]

(S)-N-(4-

methoxyphenyl)-

N,2,6-trimethyl-

6,7-dihydro-5H-

cyclopenta[d]pyri

midin-4-aminium

chloride

Cancer Cell

Growth Inhibition

(60 tumor cell

lines)

GI50

10- to 88-fold

more potent than

(R)-isomer

[1]

(R)-N-(4-

methoxyphenyl)-

N,2,6-trimethyl-

6,7-dihydro-5H-

cyclopenta[d]pyri

midin-4-aminium

chloride

Cancer Cell

Growth Inhibition

(60 tumor cell

lines)

GI50
Less potent than

(S)-isomer
[1]

N-alkyl-N-(4-

methoxyphenyl)p

yridin-2-amine

derivative (6a)

Cytotoxicity

(A549, KB,

KB(VIN), DU145

cell lines)

GI50 0.19-0.41 μM [2]

N-alkyl-N-(4-

methoxyphenyl)p

yridin-2-amine

derivative (7g)

Cytotoxicity

(A549, KB,

KB(VIN), DU145

cell lines)

GI50 0.19-0.41 μM [2]

N-alkyl-N-(4-

methoxyphenyl)p

Cytotoxicity

(A549, KB,

GI50 0.19-0.41 μM [2]
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yridin-2-amine

derivative (8c)

KB(VIN), DU145

cell lines)

N-alkyl-N-(4-

methoxyphenyl)p

yridin-2-amine

derivatives (6a,

7g, 8c)

Tubulin

Assembly

Inhibition

IC50 1.4-1.7 μM [2]

SIMR 2404 (a

novel small

molecule)

Antimicrobial

Activity (MRSA)
MIC 2 μg/mL [3]

SIMR 2404
Antimicrobial

Activity (VISA)
MIC 2 μg/mL [3]

SIMR 2404
Antimicrobial

Activity (E. coli)
MIC 8–32 μg/mL [3]

SIMR 2404

Antimicrobial

Activity (A.

baumannii)

MIC 8–32 μg/mL [3]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are the protocols for key experiments cited in the comparison of 4-(4-methoxyphenyl)-
N,N-dimethylaniline analogs.

Cytotoxicity Assay (GI50 Determination)
The growth inhibitory effects of the compounds on various human tumor cell lines (such as

A549, KB, KB(VIN), and DU145) are determined using a sulforhodamine B (SRB) assay.[3]

Cell Plating: Cells are seeded in 96-well plates at an appropriate density and incubated for

24 hours.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a further 48-72 hours.
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Cell Fixation: Following incubation, the cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid.

Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is

solubilized with a Tris base solution. The absorbance is read at a specific wavelength (e.g.,

515 nm) using a microplate reader.

Data Analysis: The GI50 value, the concentration of the compound that causes 50%

inhibition of cell growth, is calculated from the dose-response curve.

Tubulin Polymerization Assay
The ability of the compounds to inhibit tubulin assembly is a key indicator of their potential as

antimitotic agents.[2]

Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regenerating system,

and a buffer (e.g., PIPES) is prepared.

Compound Addition: The test compounds at various concentrations are added to the reaction

mixture.

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the

formation of microtubules, is monitored over time using a spectrophotometer.

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin

polymerization by 50%, is determined from the concentration-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC)
Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation.

Bacterial Culture: The target bacterial strains (e.g., MRSA, E. coli) are grown in a suitable

broth medium to a specific optical density.
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Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth is observed.

Visualization of Biological Pathways and Workflows
Diagrams are provided below to illustrate key biological pathways and experimental workflows

relevant to the activity of 4-(4-methoxyphenyl)-N,N-dimethylaniline analogs.
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Caption: General workflow for the synthesis, screening, and optimization of novel biologically

active compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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